REACTION_CXSMILES
|
CON(C)[C:4]([C:6]1[CH:7]=[C:8]2[CH2:13][CH2:12][CH2:11][N:9]2[N:10]=1)=[O:5].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1.ClCCl>[N:10]1[N:9]2[CH2:11][CH2:12][CH2:13][C:8]2=[CH:7][C:6]=1[CH:4]=[O:5] |f:1.2.3.4.5.6|
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Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CON(C(=O)C=1C=C2N(N1)CCC2)C
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Name
|
|
Quantity
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30 g
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Type
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reactant
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Smiles
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[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
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Quantity
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3 L
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
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1 L
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Type
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solvent
|
Smiles
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ClCCl
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Control Type
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UNSPECIFIED
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Setpoint
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2.5 (± 2.5) °C
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Type
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CUSTOM
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Details
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After stirring for 5 hours at 0-5° C. the reaction
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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is quenched by slowly adding saturated sodium sulfate solution (75 mL) to the stirred reaction mixture
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Type
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TEMPERATURE
|
Details
|
maintained at 5-15° C
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Type
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ADDITION
|
Details
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Magnesium sulfate (70 g) is added
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Type
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STIRRING
|
Details
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the mixture is stirred for 15 minutes
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Duration
|
15 min
|
Type
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FILTRATION
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Details
|
The mixture is then filtered
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Type
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WASH
|
Details
|
the filter pad is washed with tetrahydrofuran (1.0 L)
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Type
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CUSTOM
|
Details
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The solvent is removed by evaporation at 20-70° C. under diminished pressure
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Type
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CUSTOM
|
Details
|
to provide a tan-colored oil
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Type
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WASH
|
Details
|
the solution is washed with 1.5 N hydrochloric acid (350 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
CONCENTRATION
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Details
|
concentrated under aspirator vacuum at 20-70° C. to an oil
|
Type
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ADDITION
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Details
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Fresh dichloromethane (1.00 L) and water (1.50 L) containing
|
Type
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DISSOLUTION
|
Details
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dissolved sodium hydrogensulfite (220 g)
|
Type
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ADDITION
|
Details
|
are added to the oil
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Type
|
WASH
|
Details
|
The aqueous phase is washed with dichloromethane (2×300 mL)
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Type
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ADDITION
|
Details
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Dichloromethane (1.0 L) and 10 N sodium hydroxide (220 mL) are added
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Type
|
TEMPERATURE
|
Details
|
(with cooling) to the aqueous phase
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 10 minutes The lower organic phase
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
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is separated
|
Type
|
WASH
|
Details
|
washed with water (500 mL)
|
Type
|
EXTRACTION
|
Details
|
The dichloromethane extract
|
Type
|
CUSTOM
|
Details
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is evaporated under diminished pressure at 20-70° C.
|
Type
|
CUSTOM
|
Details
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to give an oil, which
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1N2C(=CC1C=O)CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140.1 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |